molecular formula C26H29NO6 B12164532 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12164532
M. Wt: 451.5 g/mol
InChI Key: VHZHJOVILRDOBS-UHFFFAOYSA-N
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Description

The compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a coumarin-derived ester with a complex substituent framework. Its structure includes a benzyl group at position 3, a methyl group at position 4, and a 7-yl ester linkage to a 4-[(tert-butoxycarbonyl)amino]butanoate moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Coumarin derivatives are widely studied for their fluorescence properties, biological activities (e.g., anticoagulant, antimicrobial), and applications in photodynamic therapy. The crystallographic and conformational analysis of such compounds often relies on tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C26H29NO6/c1-17-20-13-12-19(31-23(28)11-8-14-27-25(30)33-26(2,3)4)16-22(20)32-24(29)21(17)15-18-9-6-5-7-10-18/h5-7,9-10,12-13,16H,8,11,14-15H2,1-4H3,(H,27,30)

InChI Key

VHZHJOVILRDOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the tert-Butoxycarbonyl-Protected Amino Butanoate: This step involves the reaction of the chromen-2-one derivative with tert-butoxycarbonyl-protected amino butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butoxycarbonyl-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-2-one core is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the tert-butoxycarbonyl-protected amino group allows for the development of prodrugs that can be activated in vivo.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The tert-butoxycarbonyl-protected amino group can be cleaved in vivo, releasing the active amino butanoate moiety, which can interact with specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structurally analogous coumarin derivatives highlights key differences in substituent effects, crystallographic parameters, and functional properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Parameter 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(Boc)amino]butanoate 4-Methyl-7-hydroxycoumarin (Umbelliferone) 3-Phenylcoumarin Derivatives
Substituents Benzyl (C3), Methyl (C4), Boc-protected butanoate (C7) Hydroxyl (C7) Phenyl (C3), varied C7 groups
Crystallographic Stability High (Boc group reduces amine reactivity) Moderate (polar hydroxyl group) Variable (depends on C7)
Solubility Low in water (lipophilic Boc group) Moderate in polar solvents Low to moderate
Biological Activity Potential protease inhibition (Boc-amino group) Antioxidant, fluorescent probe Anticancer, antimicrobial
Synthetic Complexity High (multi-step protection/deprotection) Low Moderate

Key Findings:

Crystallographic Refinement : The compound’s structural complexity necessitates advanced refinement tools like SHELXL , which supports anisotropic displacement parameters and twin refinement—critical for accurate modeling of the Boc group’s steric effects .

Substituent Impact: The benzyl group at C3 enhances π-π stacking interactions in crystal packing compared to simpler phenyl substituents. The Boc-protected butanoate at C7 introduces steric hindrance, reducing intermolecular hydrogen bonding relative to hydroxyl-bearing analogs like umbelliferone .

Functional Trade-offs : While the Boc group improves synthetic yield and stability, it reduces aqueous solubility, limiting in vivo applications compared to unmodified coumarins.

Methodological Considerations

The structural comparison of such compounds relies heavily on crystallographic software:

  • SHELXL : Used for refining hydrogen-bonding networks and anisotropic displacement parameters, particularly for the Boc group’s tert-butyl moiety .
  • WinGX/ORTEP : Enables visualization of molecular geometry and packing diagrams, critical for comparing steric effects across analogs .

Biological Activity

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is known for its diverse biological profiles. The structural formula is represented as follows:

C25H28N2O5\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{5}

This compound includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Synthesis

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves several key steps:

  • Formation of the Chromenone Core : This is achieved through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of an acid catalyst.
  • Alkylation : Methyl groups are introduced via alkylation reactions using methyl iodide.
  • Formation of the Amide : The Boc group is added to protect the amine during subsequent reactions.

Anticancer Properties

Research has indicated that compounds with similar chromenone structures exhibit anticancer properties. For example, studies have shown that derivatives of chromenones can inhibit various cancer cell lines, such as breast (MCF-7), prostate (PC3), and lung (A549) cancer cells, often with IC50 values in the low micromolar range. The mechanism typically involves the inhibition of key kinases involved in tumor growth and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-70.173 - 1.08EGFR inhibition
PC310.34 - 12.14VEGFR inhibition
A5499.99 - 8.27Multiple pathways

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial effects. The chromenone derivatives can exhibit significant antibacterial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that a related chromenone derivative exhibited potent inhibitory activity against CSF1R kinase with an IC50 value of 5.5 nM, showcasing its potential as an anticancer agent targeting tumor microenvironment interactions.
  • Antimicrobial Evaluation : Another investigation reported that chromenone derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections caused by resistant strains.

The biological activity of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate may involve multiple mechanisms:

  • Kinase Inhibition : Compounds can inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Enzyme Interaction : The interaction with enzymes related to inflammatory processes can lead to decreased production of inflammatory mediators.

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